molecular formula C5H2BrClFN B2690278 3-Bromo-5-chloro-4-fluoropyridine CAS No. 1335052-81-7

3-Bromo-5-chloro-4-fluoropyridine

Cat. No.: B2690278
CAS No.: 1335052-81-7
M. Wt: 210.43
InChI Key: WOGTXZPKITUKHP-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-fluoropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrClFN. It is a derivative of pyridine, where the hydrogen atoms at positions 3, 4, and 5 are substituted with bromine, chlorine, and fluorine atoms, respectively.

Scientific Research Applications

3-Bromo-5-chloro-4-fluoropyridine has a wide range of applications in scientific research:

Safety and Hazards

“3-Bromo-5-chloro-4-fluoropyridine” is associated with several hazard statements including H315, H319, and H335 . These indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-4-fluoropyridine typically involves halogenation reactions. One common method is the nucleophilic substitution reaction, where a pyridine derivative undergoes halogen exchange reactions. For instance, starting with 3-bromo-4-chloro-5-fluoropyridine, the synthesis can be achieved through the reaction of 3-bromo-4-chloropyridine with a fluorinating agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and the choice of solvents, are carefully controlled to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chloro-4-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with KF can yield fluorinated pyridine derivatives, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

3-bromo-5-chloro-4-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFN/c6-3-1-9-2-4(7)5(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGTXZPKITUKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335052-81-7
Record name 3-bromo-5-chloro-4-fluoropyridine
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